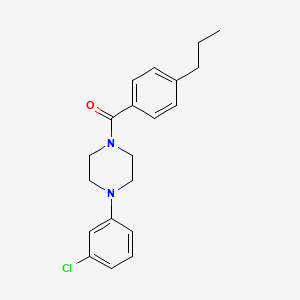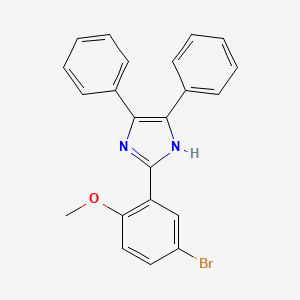
N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide
Übersicht
Beschreibung
N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide (ATAB) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATAB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide is not fully understood. However, studies have suggested that it may act through multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, this compound has been reported to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Furthermore, this compound has been found to reduce oxidative stress and increase the activity of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards cancer cells. This makes it a potential candidate for cancer therapy. Additionally, this compound has low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-ethoxybenzamide. One of the areas of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activities. Finally, the development of novel formulations of this compound can be explored to improve its solubility and bioavailability.
Conclusion
In conclusion, this compound (this compound) is a novel compound that has shown promising results in various scientific research applications. Its potent antitumor, anti-inflammatory, and neuroprotective activities make it a potential candidate for the development of novel therapeutics. While there are limitations to its use, further research can be conducted to optimize its synthesis, elucidate its mechanism of action, and explore its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPSDVWZTULOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)
![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4713346.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4713351.png)
![(2-chloro-5-nitrobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4713359.png)
![N-(tert-butyl)-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4713364.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
![S-[4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4713371.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)


![N-[(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4713395.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4713402.png)
